Cas no 1461707-64-1 (3-(aminomethyl)-4-fluorobenzoic acid hydrochloride)

3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride
- 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride
-
- インチ: 1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H
- InChIKey: SKSZXQNTNYAOEY-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=CC=C(C(=O)O)C=1)F)N.Cl
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131118-0.1g |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 0.1g |
$299.0 | 2023-02-15 | |
Enamine | EN300-131118-0.5g |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 0.5g |
$674.0 | 2023-02-15 | |
Enamine | EN300-131118-1.0g |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
TRC | A635453-5mg |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 5mg |
$ 70.00 | 2022-05-31 | ||
Enamine | EN300-131118-500mg |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95.0% | 500mg |
$674.0 | 2023-09-30 | |
Enamine | EN300-131118-10000mg |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95.0% | 10000mg |
$7000.0 | 2023-09-30 | |
TRC | A635453-50mg |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 50mg |
$ 340.00 | 2022-05-31 | ||
A2B Chem LLC | AV53815-100mg |
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 100mg |
$350.00 | 2024-04-20 | |
Aaron | AR01A6QR-50mg |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 50mg |
$303.00 | 2025-03-29 | |
Aaron | AR01A6QR-2.5g |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride |
1461707-64-1 | 95% | 2.5g |
$2521.00 | 2023-12-16 |
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
3-(aminomethyl)-4-fluorobenzoic acid hydrochlorideに関する追加情報
Introduction to 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride (CAS No. 1461707-64-1) and Its Emerging Applications in Chemical Biology
3-(aminomethyl)-4-fluorobenzoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1461707-64-1, is a fluorinated benzoic acid derivative featuring a primary amine group at the C3 position. This compound has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential biological activities. The presence of both a fluorine atom and an amino group imparts unique electronic and steric characteristics, making it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and specialty chemicals.
The fluorine atom at the 4-position of the benzoic ring enhances the lipophilicity and metabolic stability of the molecule, while the primary amine group at the 3-position allows for further functionalization via coupling reactions, such as amide or urea bond formation. These features make 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride a promising intermediate in synthetic chemistry, particularly in the construction of bioactive molecules.
In recent years, there has been growing interest in fluorinated benzoic acids due to their role as key pharmacophores in drug discovery. The fluorine atom can modulate enzyme binding affinity, metabolic degradation pathways, and overall pharmacokinetic profiles of drug candidates. For instance, studies have demonstrated that fluorine substitution at specific positions in benzoic acid derivatives can improve binding affinity to target enzymes by enhancing hydrophobic interactions or by influencing conformational preferences.
Moreover, the hydrochloride salt form of 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride enhances its solubility in aqueous media, facilitating its use in solution-phase synthesis and biological assays. This solubility advantage is particularly important for applications in high-throughput screening (HTS) campaigns and for preparing drug formulations intended for oral or injectable administration.
Recent research has highlighted the potential of 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride as a precursor in the synthesis of bioactive molecules with therapeutic relevance. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways. The combination of a fluorine atom and an amine group provides a versatile platform for designing molecules that can selectively interact with biological targets. Such interactions may lead to the development of novel treatments for conditions such as cancer, neurodegenerative diseases, and infectious disorders.
The primary amine group at the C3 position also enables further derivatization into more complex structures, such as peptidomimetics or heterocyclic compounds. These modifications can enhance binding specificity or introduce new biological functions. For instance, amide linkages formed between this compound and other pharmacophores have been shown to improve drug-like properties, including bioavailability and target engagement.
In addition to its pharmaceutical applications, 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride has found utility in agrochemical research. Fluorinated benzoic acids are known to exhibit herbicidal, fungicidal, or insecticidal properties when incorporated into active ingredients. The structural features of this compound make it a candidate for designing next-generation crop protection agents that are more effective and environmentally sustainable.
The synthesis of 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride typically involves multi-step organic transformations starting from commercially available precursors such as 4-fluorobenzaldehyde or 4-fluorobenzoic acid. Key steps include reductive amination to introduce the amine group followed by salt formation with hydrochloric acid to improve stability and handling properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
The growing interest in fluorinated compounds has also spurred innovation in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely employed to confirm molecular structure and purity. These tools are essential for ensuring that researchers are working with high-quality material when exploring the biological activities of derivatives of 3-(aminomethyl)-4-fluorobenzoic acid hydrochloride.
Future directions in research may focus on exploring novel derivatives of this compound with enhanced biological activity or improved pharmacokinetic profiles. Computational modeling techniques can play a crucial role in predicting the binding modes of these derivatives to biological targets, thereby guiding experimental design. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes that minimize waste and energy consumption.
In conclusion,3-(aminomethyl)-4-fluorobenzoic acid hydrochloride (CAS No. 1461707-64-1) is a multifunctional compound with significant potential in chemical biology and drug discovery. Its unique structural features—combining a fluorine atom with an amine group—make it a valuable scaffold for developing bioactive molecules with therapeutic applications. As research continues to uncover new uses for fluorinated benzoic acids,this compound is poised to play an important role in addressing unmet medical needs across multiple disciplines.
1461707-64-1 (3-(aminomethyl)-4-fluorobenzoic acid hydrochloride) 関連製品
- 2057448-57-2(N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)
- 2171939-48-1(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}pentanoic acid)
- 1428359-54-9(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl-5-methyl-1,2-oxazole-4-carboxamide)
- 899974-81-3(N-(2-nitrophenyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)